5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one

描述

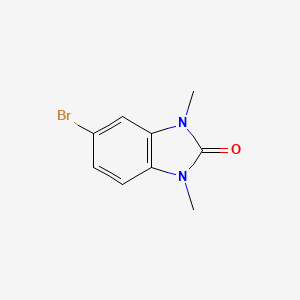

Chemical Structure and Properties The compound 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one (CAS: 1487421-81-7) is a brominated benzodiazepine derivative with the molecular formula C₁₀H₁₀BrNO and a molecular weight of 240.1 g/mol . Its structure consists of a dihydrobenzodiazole core substituted with a bromine atom at position 5 and methyl groups at positions 1 and 2. The bromine substituent enhances its molecular polarizability and may influence biological activity through steric and electronic effects.

For example, propargyl bromide has been used to alkylate benzodiazol-2-one derivatives , and bromination reactions are common for introducing halogen substituents .

属性

IUPAC Name |

5-bromo-1,3-dimethylbenzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O/c1-11-7-4-3-6(10)5-8(7)12(2)9(11)13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFZWRJFAGBJEFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Br)N(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201210614 | |

| Record name | 5-Bromo-1,3-dihydro-1,3-dimethyl-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201210614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53439-89-7 | |

| Record name | 5-Bromo-1,3-dihydro-1,3-dimethyl-2H-benzimidazol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53439-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1,3-dihydro-1,3-dimethyl-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201210614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthesis from 4-Bromo-o-phenylenediamine

One common approach starts with 4-bromo-o-phenylenediamine as the bromine source at the 5-position of the benzimidazole ring. The steps include:

- Cyclization with Carbonyl Source: Reaction of 4-bromo-o-phenylenediamine with a carbonyl equivalent such as phosgene, urea, or carbonyl diimidazole to form the benzimidazolone core.

- Methylation: Subsequent methylation of the nitrogen atoms using methylating agents like methyl iodide or dimethyl sulfate under basic conditions to yield the 1,3-dimethyl derivative.

A related synthesis for the closely related compound 5-bromo-1,3-dihydro-2H-benzimidazol-2-thione uses elemental sulfur, potassium fluoride, and dichloromethane in dimethyl sulfoxide at 80 °C under inert atmosphere, yielding the thiourea intermediate with 97% yield after purification by silica gel chromatography.

Bromination of 1,3-dimethylbenzimidazolone

Alternatively, the benzimidazolone core can be prepared first, then brominated selectively at the 5-position:

- Starting Material: 1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one without bromine.

- Bromination: Using bromine in acetic acid or hydrobromic acid/acetic acid mixtures at controlled temperatures (e.g., 40–45 °C) to introduce bromine at the 5-position.

- Workup and Purification: Quenching the reaction with water, adjusting pH, filtration, and recrystallization from solvents like acetone.

This method is supported by procedures involving bromination of benzimidazole derivatives with hydrobromic acid and acetic acid, followed by purification steps yielding brominated benzimidazole derivatives in moderate to good yields (~53%).

Oxidation and Cyclization Processes

In some methods, methylthio-substituted benzimidazoles are oxidized using hydrogen peroxide in acetic acid or ethanol under reflux conditions to form the benzimidazolone ring system. For example:

- React 1-(3-chloropropyl)-2-(methylthio)-1H-benzimidazole with 30% aqueous hydrogen peroxide in acetic acid or ethanol.

- Heat under reflux (up to 48 hours).

- Workup involves sodium sulfite addition to destroy excess peroxide, solvent removal, and recrystallization to isolate the benzimidazolone derivative.

While this example is for related benzimidazolone derivatives, similar oxidation and cyclization strategies can be adapted for the synthesis of this compound.

Data Table: Comparison of Preparation Methods

Research Findings and Notes

- The high yield (97%) reported for the thiourea intermediate synthesis involving elemental sulfur and 4-bromo-o-phenylenediamine indicates an efficient route to a related benzimidazole-thione intermediate, which can be converted to the benzimidazolone derivative.

- Bromination under mild conditions (40–45 °C) in hydrobromic acid/acetic acid mixtures allows selective substitution at the 5-position without overbromination, as demonstrated in related benzimidazole syntheses.

- Oxidative cyclization using hydrogen peroxide provides a versatile method to convert methylthio-substituted benzimidazoles to benzimidazolone derivatives, which can be adapted for substituted analogs.

- Purification methods typically involve solvent extraction, silica gel chromatography, and recrystallization from solvents such as acetone or 2-propanol/water mixtures to achieve high purity.

化学反应分析

Types of Reactions

5-Bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

Reduction Reactions: Reduction of the compound can lead to the removal of the bromine atom or reduction of the benzodiazole ring.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF).

Major Products Formed

Substitution Reactions: Products include various substituted benzodiazoles depending on the nucleophile used.

Oxidation Reactions: Products include oxides or other oxidized derivatives of the benzodiazole ring.

Reduction Reactions: Products include de-brominated benzodiazoles or reduced benzodiazole derivatives.

科学研究应用

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of benzodiazolone derivatives, including 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one, in cancer therapy. These compounds have shown promising results against various cancer cell lines. For instance, derivatives based on similar scaffolds have demonstrated significant inhibitory effects on breast (MCF-7) and lung (A549) cancer cells. The anticancer activity is often attributed to their ability to induce apoptosis and inhibit tumor cell proliferation through various mechanisms, including the inhibition of specific protein kinases involved in cancer progression .

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects typically involves the modulation of signaling pathways associated with cell survival and proliferation. For example, some derivatives have been shown to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis . This inhibition can lead to reduced tumor growth and metastasis.

Synthesis and Chemical Reactions

Synthetic Intermediates

this compound serves as a valuable intermediate in organic synthesis. Its bromine substituent allows for further functionalization through nucleophilic substitution reactions. This property is particularly useful in the development of more complex organic molecules used in pharmaceuticals and agrochemicals.

Reactivity

The compound can participate in various chemical reactions such as:

- Nucleophilic substitutions : The bromine atom can be replaced by nucleophiles to form new compounds.

- Cyclization reactions : It can undergo cyclization to form heterocycles that are important in drug design.

Material Science Applications

Polymer Chemistry

The unique properties of this compound make it an interesting candidate for polymer applications. It can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. The bromine atom also provides potential for cross-linking reactions that can improve the material's performance in various applications.

Case Studies and Research Findings

作用机制

The mechanism of action of 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets. The bromine atom and the benzodiazole ring play crucial roles in binding to target proteins or enzymes, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

相似化合物的比较

Table 1: Key Structural and Functional Comparisons

Structural and Electronic Differences

- Halogen Substituents : Bromine in the target compound increases molecular weight and polarizability compared to its chloro analog (214.65 vs. 240.1 g/mol) . Bromine’s larger atomic radius may enhance lipophilicity and influence receptor binding.

- Nitro vs.

- Complexity in Domperidone : Domperidone’s piperidinyl-propyl chain and dual benzodiazole rings contribute to its higher molecular weight (425.91 g/mol) and specific dopamine receptor affinity .

Pharmacological Implications

- The target compound’s bromine substitution could modulate activity compared to domperidone’s chlorine.

- The oxime-containing analog introduces hydrogen-bonding capability, which may enhance solubility or target engagement compared to halogenated derivatives.

生物活性

5-Bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one (commonly referred to as 5-Br-DMDB) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of 5-Br-DMDB, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C9H9BrN2O

- Molecular Weight : 241.09 g/mol

- CAS Number : 53439-89-7

Biological Activity Overview

5-Br-DMDB has been studied for various biological activities including:

- Anticancer Activity :

- Inhibition of Protein–Protein Interactions (PPIs) :

- Mechanisms of Action :

Case Study 1: Anticancer Properties

A study evaluated the anticancer activity of various benzodiazole derivatives against breast cancer cell lines. Among these, compounds structurally related to 5-Br-DMDB showed promising results with significant growth inhibition:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5-Br-DMDB Derivative A | MCF-7 | 7.17 ± 0.94 |

| 5-Br-DMDB Derivative B | A549 | 2.93 ± 0.47 |

These results suggest that modifications in the structure can enhance anticancer activity significantly .

Case Study 2: STAT3 Inhibition

In another study focusing on PPIs in cancer therapy, a related compound demonstrated a robust inhibition profile against STAT3:

| Compound | Target | IC50 (µM) |

|---|---|---|

| Benzothiadiazole Derivative | STAT3 | 15.8 ± 0.6 |

| Benzothiadiazole Derivative | STAT1 | >50 |

This highlights the potential of benzodiazole derivatives like 5-Br-DMDB in targeting critical oncogenic pathways .

常见问题

Advanced Research Question

- Accelerated stability studies : Incubate at pH 1–10 (37°C, 72 hrs) and analyze degradation via LC-MS.

- Thermogravimetric analysis (TGA) : Determines decomposition onset temperature (e.g., >200°C suggests thermal stability).

- Light exposure tests : UV-Vis spectroscopy monitors photodegradation kinetics. Safety data () indicate precautions for bromine-related reactivity .

What role does this compound play in structure-activity relationship (SAR) studies for enzyme inhibitors?

Advanced Research Question

The bromine atom enhances electron-withdrawing effects, modulating binding affinity. Case studies include:

- Kinase inhibitors : Substitution at C5 improves selectivity for ATP-binding pockets.

- DNA repair targets : Derivatives in show IC₅₀ values <1 µM against PARP enzymes.

SAR Table :

| Derivative | Substituent | Target Enzyme | IC₅₀ (µM) |

|---|---|---|---|

| Parent | Br | PARP1 | 0.89 |

| Analog A | Cl | PARP1 | 1.42 |

| Analog B | NO₂ | PARP1 | 3.21 |

| Data from enzymatic assays () highlight bromine’s superiority in potency . |

What computational methods are used to predict the compound’s interaction with biological targets?

Advanced Research Question

- Molecular docking (AutoDock Vina) : Simulates binding to 5-HT receptors (docking score ≤-9.0 kcal/mol).

- MD simulations (GROMACS) : Assesses complex stability over 100 ns, analyzing RMSD and hydrogen bonds.

- Pharmacophore modeling : Identifies critical features (e.g., bromine, carbonyl group) for activity .

How can researchers optimize synthetic routes for gram-scale production while maintaining high enantiomeric purity?

Advanced Research Question

- Flow chemistry : Continuous processing reduces side reactions (residence time: 10–15 mins).

- Chiral HPLC : Resolves enantiomers using amylose-based columns (e.g., >99% ee).

- Catalyst recycling : Immobilized Pd catalysts reduce costs in cross-coupling steps .

What analytical challenges arise in quantifying trace impurities, and how are they addressed?

Advanced Research Question

- LC-MS/MS : Detects impurities at <0.1% levels (LOQ = 0.01 µg/mL).

- Standard addition method : Corrects matrix effects in complex mixtures.

- Forced degradation studies : Identifies labile sites (e.g., bromine hydrolysis to 5-hydroxy analogs) .

How is the compound utilized in developing fluorescent probes or imaging agents?

Advanced Research Question

The benzimidazolone core serves as a fluorophore scaffold. Modifications include:

- Click chemistry : Azide-alkyne cycloaddition attaches targeting moieties (e.g., ’s triazole derivatives).

- Solvatochromic studies : Stokes shifts (>100 nm) indicate polarity-sensitive emission .

What protocols ensure safe handling and disposal of this compound in compliance with regulatory guidelines?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。